
3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride” were not found, similar compounds have been synthesized using various methods .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .
Wissenschaftliche Forschungsanwendungen
Environmental Estrogens
Research has identified certain chemicals with estrogenic activity, like Methoxychlor, that can have significant physiological effects, particularly on the reproductive system. These studies highlight concerns regarding environmental estrogens' potential hazards to development and/or reproduction due to their presence in the environment (Cummings, 1997).
Pharmacology of Organophosphorus Compounds
The study of organophosphorus compounds like Metrifonate reveals their use in treating diseases such as schistosomiasis and their unique properties, such as nonenzymatic transformation into active components. This research underscores the importance of detailed pharmacokinetic and toxicological studies for therapeutic applications (Holmstedt et al., 1978).
Neurochemistry and Neurotoxicity
Investigations into the neurochemical effects and neurotoxicity of compounds like MDMA provide insights into the biological impacts of psychoactive substances. Such studies are crucial for understanding both the therapeutic potential and risks associated with these compounds (McKenna & Peroutka, 1990).
Supramolecular Chemistry
The development of supramolecular capsules from calixpyrrole scaffolds illustrates the application of chemical compounds in creating novel materials with potential uses in drug delivery, sensing, and catalysis. This research area explores the assembly and properties of complex structures at the molecular level (Ballester, 2011).
Environmental Monitoring of Organic Pollutants
The study of the occurrence, fate, and behavior of organic pollutants, such as parabens, in aquatic environments demonstrates the environmental impact of widely used chemical compounds. Such research informs efforts to monitor and mitigate pollution in natural water bodies (Sousa et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHFWHVRZUPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



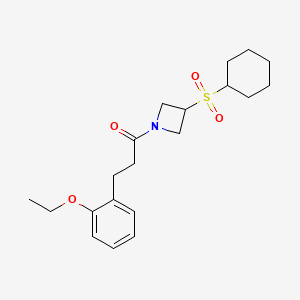
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)

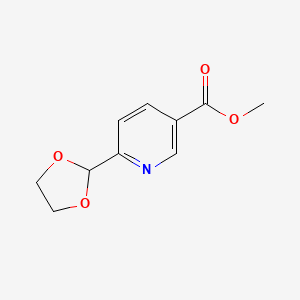
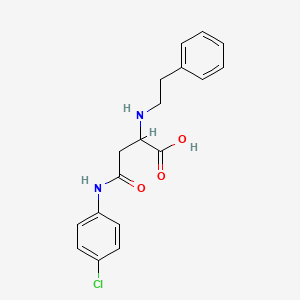
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)
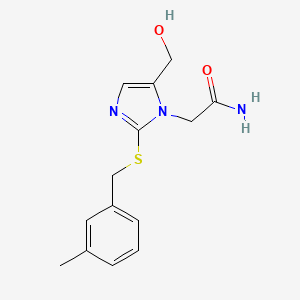
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
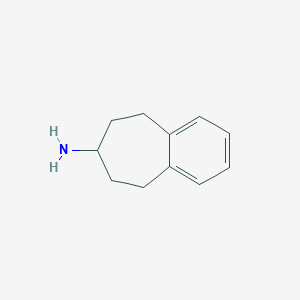
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)